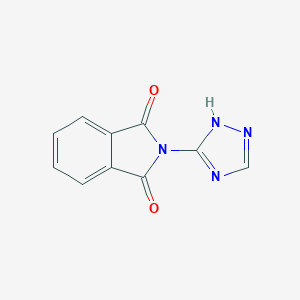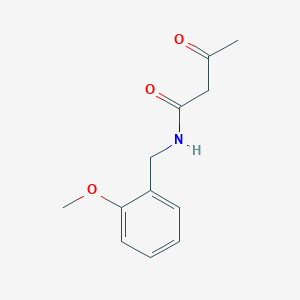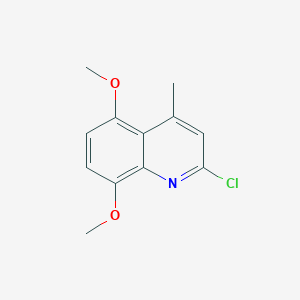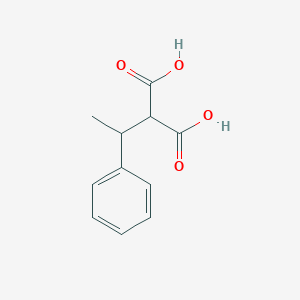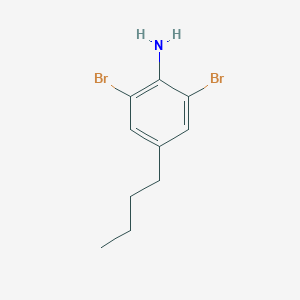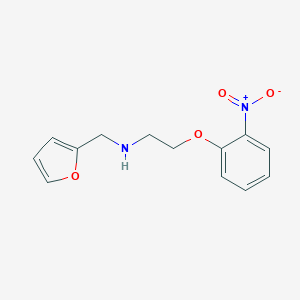
4-(3-Methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylphenyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as 4-Me-PPA and belongs to the class of pyrimidine derivatives. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Aplicaciones Científicas De Investigación
4-Me-PPA has been extensively studied for its therapeutic potential in various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-Me-PPA has been shown to have anti-diabetic effects by regulating glucose metabolism.
Mecanismo De Acción
The exact mechanism of action of 4-Me-PPA is not fully understood. However, it is believed to act through various pathways, including the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and regulation of AMPK activity. These pathways are involved in various cellular processes, including inflammation, cell growth, and metabolism.
Efectos Bioquímicos Y Fisiológicos
4-Me-PPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-Me-PPA has been shown to regulate glucose metabolism by increasing glucose uptake and reducing gluconeogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Me-PPA in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. Additionally, the synthesis of 4-Me-PPA is relatively simple and can be easily scaled up for large-scale production.
However, there are also some limitations to using 4-Me-PPA in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of 4-Me-PPA is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on 4-Me-PPA. One potential direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-Me-PPA and to identify its molecular targets. This can help to develop more effective and targeted therapies based on this compound. Finally, the development of more soluble derivatives of 4-Me-PPA can help to overcome its limitations in aqueous solutions and facilitate its use in lab experiments and clinical applications.
Conclusion:
In conclusion, 4-(3-Methylphenyl)pyrimidin-2-amine is a promising compound that exhibits multiple biological activities and has potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. However, further research is needed to fully understand its mechanism of action and to develop more effective therapies based on this compound.
Métodos De Síntesis
The synthesis of 4-Me-PPA involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate in the presence of ammonium acetate. This reaction yields the intermediate compound, which is then cyclized with urea to produce 4-Me-PPA. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Propiedades
Número CAS |
392326-79-3 |
|---|---|
Nombre del producto |
4-(3-Methylphenyl)pyrimidin-2-amine |
Fórmula molecular |
C11H11N3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
4-(3-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(7-8)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) |
Clave InChI |
RBSPVLOREUTISS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=NC=C2)N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=NC=C2)N |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



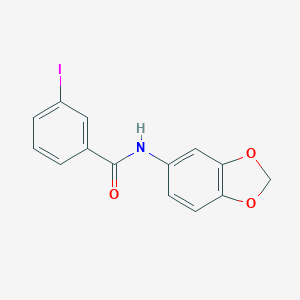
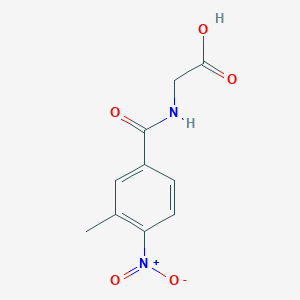

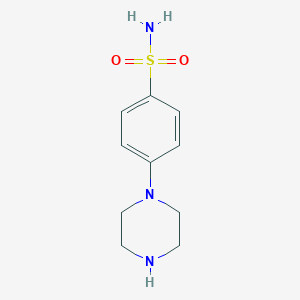
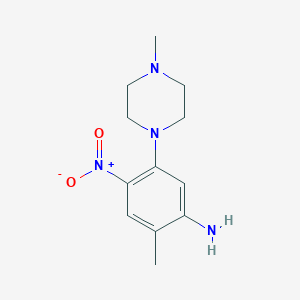
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)
